molecular formula C11H8O2S2 B1386834 4,5-Dihydrothieno[2,3-e][1]benzothiophene-2-carboxylic acid CAS No. 26268-08-6

4,5-Dihydrothieno[2,3-e][1]benzothiophene-2-carboxylic acid

Cat. No.: B1386834
CAS No.: 26268-08-6
M. Wt: 236.3 g/mol
InChI Key: ZPVBBYHDNQWYDB-UHFFFAOYSA-N
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Description

4,5-Dihydrothieno[2,3-e][1]benzothiophene-2-carboxylic acid is a fused heterocyclic compound that serves as a versatile synthon in medicinal chemistry. Its molecular architecture, featuring a dihydrothienobenzothiophene core, makes it a prime candidate for the development of novel bioactive molecules. Researchers can utilize this carboxylic acid as a key precursor for the synthesis of more complex polyheterocyclic systems, such as those found in compounds with demonstrated antitumor activity against specific cancer cell lines . Furthermore, the isosteric replacement of a benzene ring with a thiophene is a well-established strategy in drug design to optimize the pharmacokinetic and binding properties of lead compounds . This reagent is particularly valuable for constructing molecular scaffolds relevant to pharmaceutical research, including potential kinase inhibitors or GABAA receptor ligands, given the known biological activity of related thiophene-fused structures . As such, it represents a critical building block for chemists working in drug discovery and the development of new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,5-dihydrothieno[2,3-e][1]benzothiole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S2/c12-11(13)9-5-6-1-2-8-7(3-4-14-8)10(6)15-9/h3-5H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVBBYHDNQWYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C3=C1C=C(S3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael-Type Addition and Intramolecular Cyclization

A prominent method involves the Michael addition of cyanothioacetamide derivatives to α-bromochalcones or α-thiocyanatoacetophenones, followed by intramolecular cyclization to form the dihydrothieno fused ring system.

Procedure Summary:

  • Starting Materials: Cyanothioacetamide and α-bromochalcones or α-thiocyanatoacetophenones.
  • Catalyst: Potassium hydroxide (KOH) in aqueous ethanol.
  • Reaction Conditions: Stirring at room temperature or mild heating for 0.5 to 1 hour.
  • Mechanism: The nucleophilic cyanothioacetamide attacks the electrophilic α-bromochalcone or α-thiocyanatoacetophenone, forming a Michael adduct. This intermediate undergoes intramolecular cyclization either via nucleophilic substitution or nucleophilic addition-elimination pathways, depending on the stereochemistry of the adduct.
  • Outcome: Formation of 4,5-dihydrothiophene derivatives with cyano or benzoyl substituents, which can be further transformed into carboxylic acid derivatives.

Representative Data Table:

Entry Starting Aldehyde α-Thiocyanatoacetophenone (mmol) KOH (aq, mL) Reaction Time (h) Yield (%) Product Type
1 Benzaldehyde 5 4 0.5 65-70 4,5-Dihydrothiophene-3-carbonitrile
2 Substituted Aromatic Aldehyde 5 4 0.5 60-68 4,5-Dihydrothiophene derivatives

Note: The products here are precursors structurally related to the target compound and can be converted to carboxylic acids by hydrolysis of the nitrile group.

This method offers advantages such as mild reaction conditions, metal-free catalysis, and atom economy, producing pure products without toxic byproducts.

Hydrolysis of Nitrile to Carboxylic Acid

The cyano group at position 3 in the dihydrothiophene intermediate can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

  • Acidic Hydrolysis: Refluxing with aqueous mineral acids (e.g., HCl) converts nitriles to carboxylic acids.
  • Basic Hydrolysis: Treatment with aqueous NaOH or KOH followed by acidification.

This step is crucial to obtain the 2-carboxylic acid functionality in the final 4,5-dihydrothieno[2,3-e]benzothiophene-2-carboxylic acid.

Alternative Cyclization via Thioacrylamides

Another approach involves the reaction of thioacrylamides with α-thiocyanatoacetophenone under KOH catalysis, rapidly yielding dihydrothiophene intermediates. This method provides moderate yields (38-40%) and proceeds via a Michael addition-cyclization mechanism similar to the above.

Mechanistic Insights and Computational Studies

Quantum chemical calculations at the density functional theory (DFT) level (r2SCAN-3c) have elucidated the reaction pathways for the cyclization step:

  • The Michael adduct formation is followed by intramolecular cyclization via either:
    • SN2 substitution of the thiocyanate group for certain stereoisomers.
    • Intramolecular nucleophilic addition to the thiocyanate carbon with elimination of HNCS for others.

This mechanistic understanding helps optimize reaction conditions to favor the desired dihydrothieno ring system.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Outcome Notes
Michael Addition Cyanothioacetamide + α-bromochalcone/KOH, EtOH Formation of Michael adduct Mild, metal-free, atom economical
Intramolecular Cyclization Spontaneous under reaction conditions Formation of 4,5-dihydrothiophene core Stereochemistry-dependent mechanism
Nitrile Hydrolysis Acidic or basic aqueous reflux Conversion to carboxylic acid derivative Essential for 2-carboxylic acid group
Purification Recrystallization from EtOH-acetone Pure product isolation Efficient and clean

Research Findings and Advantages

  • The described methods avoid the use of volatile, foul-smelling, or toxic solvents and byproducts.
  • Reactions proceed under mild conditions with short reaction times (typically under 1 hour).
  • The substrate scope is broad, allowing for various aromatic and heteroaromatic substituents.
  • The procedures yield pure target compounds in good to moderate yields (38-70% depending on substrates).
  • Metal-free catalysis enhances environmental friendliness and cost-effectiveness.
  • The synthetic route is amenable to scale-up and structural diversification for medicinal chemistry applications.

Concluding Remarks

The preparation of 4,5-Dihydrothieno[2,3-e]benzothiophene-2-carboxylic acid is efficiently achieved via Michael-type additions of cyanothioacetamide derivatives to α-halo or α-thiocyanato ketones, followed by intramolecular cyclization and subsequent hydrolysis of nitrile intermediates. This strategy is supported by computational mechanistic studies and offers a robust, mild, and versatile synthetic route suitable for further functionalization and pharmaceutical exploration.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydrothieno2,3-ebenzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzothiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Introduction of halogen, nitro, or other functional groups.

Scientific Research Applications

Chemistry

DHTBC serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it easily to create derivatives with enhanced properties or functionalities.

DHTBC has been investigated for its biological activities , particularly its potential as an anticancer agent. Research indicates that it inhibits various kinases involved in cell signaling pathways, which can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Table 1: Biological Activities of DHTBC

Activity TypeMechanismReference
AnticancerInhibits kinase activity affecting cell growth
AntimicrobialExhibits activity against certain pathogens
Enzyme InhibitionBinds to active sites of kinases

Pharmacology

In pharmacological studies, DHTBC has shown promise as a therapeutic agent. Its inhibition of kinase activity suggests potential applications in treating diseases characterized by dysregulated kinase signaling, such as cancer and inflammatory disorders .

Industrial Applications

DHTBC is utilized in the production of advanced materials due to its unique chemical properties. It can act as a precursor in various chemical processes, contributing to the development of new materials with specific desired attributes.

Case Studies

Case Study 1: Anticancer Activity
A study investigated the effects of DHTBC on Polo-like Kinase 1 (Plk1), a crucial regulator of cell division. The results indicated that DHTBC effectively inhibited Plk1 activity at micromolar concentrations, leading to significant antiproliferative effects in cancer cell lines .

Case Study 2: Enzyme Interaction
Research demonstrated that DHTBC interacts with several kinases by binding to their ATP-binding sites. This interaction prevents phosphorylation reactions essential for cellular signaling pathways, thereby influencing gene expression and metabolic activity over time.

Mechanism of Action

The mechanism of action of 4,5-Dihydrothieno2,3-ebenzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 4,5-dihydrothieno[2,3-e][1]benzothiophene-2-carboxylic acid are best understood through comparison with analogs. Below is a detailed analysis:

Table 1: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Notable Data/Applications
This compound (Target) C₁₁H₈O₂S₂ 236.31 Fused benzothiophene-thiophene; carboxylic acid IR: 1713 cm⁻¹ (C=O); EI-MS m/z 236
7-Methyl-4,5-dihydrothieno[2,3-e][1]benzothiophene-2-carboxylic acid C₁₂H₁₀O₂S₂ 250.34 Methyl group at 7-position Increased lipophilicity; discontinued
4,5-Dihydronaphtho[1,2-b]thiophene-2-carboxylic acid C₁₃H₁₀O₂S 230.28 Naphtho-fused system; single sulfur atom Lower MW due to reduced sulfur content
4-Methyl-5-(piperazin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride C₁₁H₁₇ClN₂O₂S 276.79 Piperazine moiety; hydrochloride salt Enhanced solubility in polar solvents

Key Structural and Functional Differences

Ring Systems :

  • The target compound contains a fused benzothiophene-thiophene system, offering π-conjugation and electronic delocalization. In contrast, 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid replaces benzothiophene with a naphthalene ring, reducing sulfur content and altering aromaticity .

Substituents :

  • The 7-methyl derivative introduces a methyl group, increasing molecular weight by ~14 Da and enhancing lipophilicity, which may affect membrane permeability .
  • The piperazine-containing analog incorporates a basic nitrogen-rich group, enabling salt formation (e.g., hydrochloride) for improved aqueous solubility .

Spectral and Analytical Data: The target compound’s IR spectrum shows a distinct carboxylic acid C=O stretch (1713 cm⁻¹), absent in non-acid analogs. Its EI-MS (m/z 236) contrasts with the naphtho analog’s lower molecular weight (m/z ~230) . Elemental analysis deviations (e.g., S: 13.69% vs. 13.57% theoretical) highlight synthesis precision, whereas analogs like the 7-methyl variant may exhibit greater variability due to steric effects .

Synthetic Routes: Cyclization with sulfuric acid in methanol is common for dihydrothiophene derivatives , but the piperazine analog requires additional steps for amine functionalization .

Research Findings

  • Lipophilicity and Bioactivity : The 7-methyl derivative’s higher lipophilicity may improve blood-brain barrier penetration, though its discontinuation suggests challenges in stability or synthesis .
  • Solubility : The piperazine analog’s hydrochloride salt demonstrates how functional group modifications enhance pharmaceutical applicability .
  • Aromatic Interactions : The naphtho analog’s extended aromatic system could favor stacking interactions in materials science, contrasting with the target compound’s compact structure .

Biological Activity

4,5-Dihydrothieno[2,3-e]benzothiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique bicyclic structure that includes a thiophene ring fused with a benzothiophene moiety. Its molecular formula is C11H8O2S2C_{11}H_{8}O_{2}S_{2} with a molecular weight of 240.32 g/mol. The structural features contribute to its interaction with various biological targets, particularly kinases.

The primary mechanism of action for 4,5-Dihydrothieno[2,3-e]benzothiophene-2-carboxylic acid involves the inhibition of kinase activity. Kinases are crucial enzymes that regulate multiple cellular processes, including cell growth and differentiation. By inhibiting these enzymes, the compound can disrupt signaling pathways that are often dysregulated in diseases such as cancer.

Key Mechanisms:

  • Kinase Inhibition: The compound binds to the ATP-binding sites of specific kinases, preventing phosphorylation reactions essential for cellular signaling.
  • Impact on Biochemical Pathways: The inhibition affects pathways related to cell proliferation and survival, making it a candidate for anticancer therapy.

Biological Activities

Research indicates that 4,5-Dihydrothieno[2,3-e]benzothiophene-2-carboxylic acid exhibits several significant biological activities:

  • Anticancer Activity:
    • Studies have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
    • A structure-activity relationship (SAR) analysis revealed that modifications to the compound can enhance its anticancer efficacy against specific tumor types.
  • Antimicrobial Properties:
    • The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.
    • It has been effective in inhibiting the growth of pathogenic strains such as Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects:
    • In vitro studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
    • This property is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
Demonstrated inhibition of kinase activity leading to reduced cell proliferation in cancer cell lines.
Highlighted antimicrobial effects against various bacterial strains with significant minimum inhibitory concentrations (MIC).
Explored anti-inflammatory properties through modulation of cytokine production in immune cells.

Case Studies

Case Study 1: Anticancer Efficacy
A recent study evaluated the effects of 4,5-Dihydrothieno[2,3-e]benzothiophene-2-carboxylic acid on breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, evidenced by increased levels of cleaved caspase-3.

Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy was assessed using a disc diffusion method against E. coli. The compound exhibited significant zones of inhibition at concentrations as low as 50 µg/disc, indicating strong antibacterial properties.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for therapeutic applications:

  • Absorption: Rapidly absorbed upon administration.
  • Distribution: Widely distributed in tissues due to its lipophilic nature.
  • Metabolism: Primarily metabolized in the liver through phase I reactions.
  • Excretion: Excreted mainly via urine as metabolites.

Q & A

Q. What are the optimal synthetic routes for preparing 4,5-dihydrothieno[2,3-e][1]benzothiophene-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of fused benzothiophene derivatives typically involves cyclization of halogenated precursors. For example, thieno[3,2-b]thiophene-2-carboxylic acid analogs are synthesized via bromination of thiophene derivatives followed by carboxylation . A stepwise approach is recommended:

Bromination : Use 3-bromothiophene as a starting material, reacting with elemental bromine under controlled temperature (0–5°C) to avoid over-bromination.

Cyclization : Employ Pd-catalyzed coupling to form the fused thieno-benzothiophene core.

Carboxylation : Introduce the carboxylic acid group via CO₂ insertion under basic conditions (e.g., KOH/THF).
Key Data :

StepYield (%)Purity (HPLC)
Bromination65–7092%
Cyclization50–5595%
Carboxylation75–8098%
Note: Yields depend on solvent choice (THF > DMF) and catalyst loading (5% Pd(OAc)₂ optimal) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry. For example, the carboxylic proton appears as a singlet near δ 12.5 ppm, while aromatic protons in the benzothiophene ring show splitting patterns between δ 7.0–8.5 ppm .
  • GC-MS : Analyze molecular ion peaks (e.g., m/z 278 for C12_{12}H10_{10}O2_2S2_2) and fragmentation patterns to confirm molecular weight .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays).

Advanced Research Questions

Q. What strategies address regioselective functionalization challenges in the benzothiophene core?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors. For C-3 or C-6 substitution:

  • Electrophilic Aromatic Substitution (EAS) : Use directing groups (e.g., –COOH) to activate specific positions. Nitration at C-5 occurs preferentially due to the electron-withdrawing effect of the carboxylic acid .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd catalysts (e.g., Pd(PPh₃)₄) and inert conditions. Bromine at C-2 reacts faster than C-5 due to reduced steric hindrance .
    Case Study :
Reaction TypePosition ModifiedYield (%)
NitrationC-560
Suzuki CouplingC-285

Q. How can computational chemistry (DFT) predict reactivity or spectroscopic properties of derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:

Predict Reactivity : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, C-2 in the thiophene ring shows higher electrophilicity (f⁺ = 0.12) than C-5 (f⁺ = 0.08) .

Simulate NMR Spectra : Compare computed 13C^{13}C-NMR shifts (e.g., C=O at 170–175 ppm) with experimental data to validate structures .

Optimize Synthesis Pathways : Transition-state modeling identifies energy barriers for cyclization steps, guiding solvent selection (polar aprotic solvents lower ΔG‡).

Q. What analytical methods resolve contradictions in reported biological activity data for derivatives?

Methodological Answer: Discrepancies in bioactivity often arise from impurities or assay variability. Mitigation strategies include:

  • Dose-Response Curves : Use ≥3 independent replicates to calculate IC50_{50} values (e.g., anti-inflammatory assays).
  • Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with assays .
  • Orthogonal Assays : Confirm enzyme inhibition (e.g., COX-2) via both fluorometric and colorimetric methods.
    Example : A derivative reported as inactive (IC50_{50} > 100 μM) in one study showed IC50_{50} = 15 μM in another due to residual DMSO in stock solutions .

Q. How can researchers design experiments to study the acid’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 2–8) at 37°C for 24h. Monitor degradation via HPLC.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td_d > 200°C indicates thermal stability) .
  • Light Exposure Tests : Use UV-vis spectroscopy to detect photodegradation (λmax_{\text{max}} shifts indicate structural changes).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dihydrothieno[2,3-e][1]benzothiophene-2-carboxylic acid
Reactant of Route 2
4,5-Dihydrothieno[2,3-e][1]benzothiophene-2-carboxylic acid

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